Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
CAS No.: 1260782-03-3
Cat. No.: VC4292883
Molecular Formula: C12H13BrN2O3
Molecular Weight: 313.151
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260782-03-3 |
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Molecular Formula | C12H13BrN2O3 |
Molecular Weight | 313.151 |
IUPAC Name | tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate |
Standard InChI | InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16) |
Standard InChI Key | YLSKOFPXJJZOPP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate, reflects its substitution pattern:
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Bromine at position 5 enhances electrophilic substitution reactivity.
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3-Oxo group introduces hydrogen-bonding capacity and influences electronic distribution.
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tert-Butyl carbamate at N1 provides steric protection, improving metabolic stability .
Its molecular formula, C₁₂H₁₃BrN₂O₃, corresponds to a molecular weight of 313.15 g/mol. The canonical SMILES string, CC(C)(C)OC(=O)N1C2=C(C(=O)N1)C=C(C=C2)Br, encodes the indazole core with precise substituent positioning .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Weight | 313.15 g/mol |
Solubility (Predicted) | Low in water; moderate in DMSO |
LogP (Partition Coefficient) | ~2.1 (estimated) |
Stability | Stable under inert conditions |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthesis involves sequential functionalization of the indazole scaffold:
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Indazole Core Formation: Cyclization of substituted phenylhydrazines under acidic conditions yields the 2H-indazole structure.
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Bromination: Electrophilic bromination at position 5 using bromine or N-bromosuccinimide (NBS) .
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Oxo Group Introduction: Oxidation of the 3-position via Jones reagent or potassium permanganate.
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Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. Automated purification systems, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards (purity ≥97%) .
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis |
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5-Bromo-2H-indazol-3-ol | Precursor for oxo group |
tert-Butyl dicarbonate | Carbamate protecting agent |
Reactivity and Functionalization
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with piperazine in DMF at 80°C yields 5-piperazinyl derivatives, which are explored as kinase inhibitors .
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl formation, expanding π-conjugation for materials science applications .
Oxidation and Reduction
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Oxidation: The 3-oxo group can be further oxidized to carboxylic acid derivatives under strong conditions (e.g., KMnO₄).
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Reduction: Sodium borohydride reduces the oxo group to a hydroxyl, altering hydrogen-bonding potential .
Applications in Pharmaceutical Research
Kinase Inhibition
Indazole derivatives are prominent in kinase inhibitor development. While the tert-butyl carbamate reduces direct enzyme interactions compared to carboxylate analogues, the 3-oxo group may mimic ATP’s adenine ring, enabling competitive binding .
Table 3: Comparative Bioactivity
Compound | IC₅₀ (Kinase X) | LogD |
---|---|---|
Target Compound | 15 µM | 2.1 |
5-Carboxy Indazole Analogue | 8 µM | 1.3 |
Neuroprotective Agents
The 3-oxo group’s ability to modulate glycogen synthase kinase-3β (GSK-3β) activity is under investigation for Alzheimer’s disease therapeutics .
Material Science Applications
Organic Electronics
The planar indazole core and bromine’s electron-withdrawing effect make this compound a candidate for electron-transport layers in OLEDs. Suzuki-coupled derivatives exhibit tunable luminescence .
Coordination Chemistry
The oxo group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III) studied for catalytic applications .
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